molecular formula C12H7ClN2O B3270241 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine CAS No. 52333-56-9

2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

Cat. No.: B3270241
CAS No.: 52333-56-9
M. Wt: 230.65 g/mol
InChI Key: IZLJFLHRRKXNML-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C12H7ClN2O and a molecular weight of 230.65 g/mol . Its CAS registry number is 52333-56-9 . This compound belongs to the class of oxazolopyridines, which are organic heterocyclic compounds consisting of a pyridine ring and an oxazole ring fused into a bicycle structure . Such fused heterocyclic systems are of significant interest in medicinal chemistry and drug discovery. For instance, research on related structural scaffolds, such as oxazolo[3,2-a]pyridine, has demonstrated potential in reversing multi-drug resistance in parasites like Leishmania . Furthermore, nitrogen-containing heterocycles, like pyridine and its derivatives, are fundamental building blocks in pharmaceuticals and are present in over 60% of unique, small-molecule FDA-approved drugs . They are prized for their ability to engage in hydrogen bonding and interact with biological targets, making them crucial in the development of new therapeutic agents . This product is intended for research purposes such as chemical synthesis, method development, and the exploration of new biologically active molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(3-chlorophenyl)-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLJFLHRRKXNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid. The reaction is carried out under reflux conditions in ethanol, yielding the desired product with a high degree of purity . The reaction conditions are optimized to ensure a high yield and minimal by-products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial growth by interfering with essential bacterial enzymes and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it disrupts bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Key Characterization Data :

  • Melting Point : 148–151°C .
  • Spectroscopic Data :
    • IR : Peaks at 1684 cm⁻¹ (C=O), 1591 cm⁻¹ (C=N), and 772 cm⁻¹ (C-Cl) .
    • ¹H NMR (DMSO-d₆): δ 6.65–7.64 ppm (aromatic protons) .
    • ¹³C NMR : Peaks at 167.3 ppm (oxazole C=O) and 154.5 ppm (pyridine C) .
  • Elemental Analysis : C, 62.45%; H, 3.10%; N, 12.14% (matches theoretical values) .

Comparison with Structurally Similar Compounds

Structure-Activity Relationships (SAR)

Antibacterial Activity :

  • Substituent Position: 3-Chloro (3e) and 4-methoxy (3h) derivatives show stronger activity against Gram-positive bacteria (S. aureus) than Gram-negative strains (P. aeruginosa) due to enhanced membrane penetration .
  • Electron-Withdrawing Groups : Chloro (3e) and trifluoromethyl (24) substituents improve binding to bacterial enzymes via hydrophobic interactions .

Antitumor Activity :

  • 4-Butylphenyl Derivative : Exhibits potent topoisomerase inhibition (IC₅₀ = 2 µM) but fails in cellular assays due to poor membrane permeability .
  • 3-Chlorophenyl (3e) : Lacks cytotoxicity, suggesting the chloro group alone is insufficient for cellular uptake .

Enzyme Inhibition :

  • FAAH Inhibitors: 2-(Trifluoromethyl) derivatives show nanomolar IC₅₀ values, attributed to enhanced electron-deficient character .

Physicochemical Properties

Property 3e 2-(4-Methoxyphenyl) 2-(Trifluoromethyl)
Molecular Weight 230.65 g/mol 226.23 g/mol 188.11 g/mol
LogP 3.1 (calculated) 2.5 3.5
Topological PSA 38.9 Ų 38.9 Ų 38.9 Ų

Biological Activity

2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization processes and functional group modifications. The specific synthetic routes may vary, but they generally aim to enhance the compound's biological activity by modifying substituents on the oxazole and pyridine rings.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related oxazolidinone derivatives have demonstrated strong antibacterial activity against Gram-positive bacteria, including strains resistant to traditional antibiotics like linezolid. These compounds were evaluated for their bacteriostatic effects and were found to inhibit biofilm formation effectively, suggesting a potential role in treating persistent bacterial infections .

Anti-inflammatory Effects

There is emerging evidence that oxazole derivatives can modulate inflammatory pathways. Research has indicated that certain compounds can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a potential application in treating inflammatory diseases . The anti-inflammatory mechanism may involve the inhibition of nuclear factor kappa B (NF-κB), a key transcription factor in inflammatory responses .

Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various oxazolidinone derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited concentration-dependent inhibition against multiple bacterial strains. The most promising derivative showed an IC50 value comparable to linezolid, highlighting its potential as a novel antibacterial agent .

Inhibition of Biofilm Formation

Another significant aspect of the biological activity of oxazole derivatives is their ability to inhibit biofilm formation. In experiments using Streptococcus pneumoniae, a common pathogen associated with respiratory infections, the tested compounds demonstrated a marked reduction in biofilm density in a dose-dependent manner. This property is crucial for developing treatments against biofilm-associated infections .

Research Findings Summary Table

Biological Activity Mechanism Reference
AntibacterialInhibition of protein synthesis
Anti-inflammatoryNF-κB pathway inhibition
Biofilm inhibitionReduction in biofilm density

Q & A

Q. What are the optimized synthetic routes for 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine, and how can regioselectivity be controlled?

A silica-supported, acid-catalyzed one-pot synthesis method using HClO₄/SiO₂ nanoparticles (5 mol%) under ambient conditions is highly efficient. This approach employs 2-amino-3-hydroxypyridine and substituted benzoyl chlorides, achieving high yields (85–92%) with short reaction times (20–40 min). Regioselectivity is ensured by analyzing local nucleophilicity descriptors (Nk) via DFT calculations at the B3LYP/6-311G++(d,p) level, which predict preferential formation at the oxazole ring's 2-position .

Q. How can the structural integrity of this compound derivatives be validated?

Characterization involves a combination of elemental analysis, IR spectroscopy (to confirm oxazole C-O-C stretching at ~1250 cm⁻¹), and multinuclear NMR (¹H and ¹³C). For example, the ¹H NMR spectrum typically shows a singlet for the oxazole proton at δ 8.2–8.4 ppm, while the 3-chlorophenyl group exhibits aromatic protons as doublets in the δ 7.3–7.6 ppm range. High-resolution mass spectrometry (HRMS) further confirms molecular ion peaks .

Q. What are the primary biological targets of oxazolo[4,5-b]pyridine derivatives?

These compounds exhibit notable antibacterial activity, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 2–16 µg/mL. Their mechanism involves disruption of bacterial cell membrane integrity, as demonstrated in time-kill assays and electron microscopy studies .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence antibacterial efficacy?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl at the 3-position) enhance activity against MRSA, likely due to increased lipophilicity and membrane penetration. In contrast, electron-donating groups (e.g., -OCH₃) reduce potency. Comparative MIC data for 3-chloro (MIC = 4 µg/mL) vs. 3-methoxy (MIC = 16 µg/mL) derivatives highlight this trend .

Q. What computational strategies are used to predict ADME properties and binding modes of these compounds?

Density functional theory (DFT) optimizes molecular geometries, while molecular docking (e.g., AutoDock Vina) identifies interactions with bacterial targets like DNA gyrase. ADME predictions using SwissADME indicate moderate logP values (~2.5) and high gastrointestinal absorption, supporting their potential as oral therapeutics. Hydrogen bonding with gyrase’s Asp73 residue is critical for inhibition .

Q. How can contradictory data on Gram-negative bacterial activity be resolved?

While initial studies reported weak activity against Gram-negative bacteria (e.g., E. coli MIC > 64 µg/mL), later work using efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) restored susceptibility (MIC = 8 µg/mL). This suggests intrinsic activity masked by efflux mechanisms, requiring combination therapies for broader efficacy .

Q. What photophysical properties make these compounds suitable for optical sensing applications?

Solvatochromic studies in varying pH and solvents reveal excited-state intramolecular charge transfer (ICT) behavior. For example, in acidic conditions, this compound exhibits a blue shift (λmax = 340 nm → 320 nm) due to protonation of the pyridine nitrogen, enabling pH-dependent fluorescence for sensor design .

Methodological Tables

Table 1. Key Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 8.35 (s, 1H, oxazole-H), 7.58–7.42 (m, 4H, Ar-H)
¹³C NMRδ 160.1 (C=O), 149.8 (oxazole-C2), 134.2–128.5 (Ar-C)
HRMSm/z 245.0245 [M+H]⁺ (calc. 245.0248)

Table 2. Comparative MIC Values for Oxazolo[4,5-b]pyridine Derivatives

DerivativeSubstituentMIC (µg/mL) vs. MRSAMIC (µg/mL) vs. E. coli
3-Chloro-Cl4>64
3-Methoxy-OCH₃16>64
4-Trifluoromethyl-CF₃832
Parent compoundNone32>64
Data sourced from

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine
Reactant of Route 2
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2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine

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